Tyroserleutide (hydrochloride)
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Overview
Description
Tyroserleutide (hydrochloride) is a tripeptide compound composed of L-tyrosine, L-serine, and L-leucine. It is derived from the spleen of pigs and has shown significant antitumor properties. This compound is known for its low molecular weight, simple construction, nonimmunogenicity, specificity, few side effects, and ease of synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tyroserleutide (hydrochloride) can be synthesized through standard peptide synthesis techniques. The process involves the sequential addition of protected amino acids (L-tyrosine, L-serine, and L-leucine) to form the tripeptide chain. The reaction conditions typically include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent such as dimethylformamide (DMF). The final product is then purified using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Tyroserleutide (hydrochloride) involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Tyroserleutide (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in L-tyrosine can be oxidized to form quinone derivatives.
Reduction: The peptide bonds can be reduced under specific conditions to yield individual amino acids.
Substitution: The amino groups in the peptide can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives of L-tyrosine.
Reduction: Individual amino acids (L-tyrosine, L-serine, L-leucine).
Substitution: Various substituted derivatives of the tripeptide.
Scientific Research Applications
Tyroserleutide (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in modulating immune responses and enhancing macrophage activity.
Medicine: Demonstrated significant antitumor effects, particularly against hepatocellular carcinoma. .
Industry: Potential applications in the development of peptide-based therapeutics and diagnostic tools.
Mechanism of Action
Tyroserleutide (hydrochloride) exerts its effects through several mechanisms:
Immune Modulation: Enhances the activity of macrophages and stimulates the secretion of cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO).
Antitumor Activity: Inhibits the proliferation of tumor cells and induces apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and cyclin D1.
Cellular Uptake: The compound is taken up by cells through endocytosis, mediated by specific receptors and pathways.
Comparison with Similar Compounds
Leuprolide: A synthetic nonapeptide used in the treatment of prostate cancer.
Goserelin: A synthetic decapeptide used in the treatment of breast and prostate cancer.
Triptorelin: A synthetic decapeptide used in the treatment of hormone-responsive cancers.
Comparison:
- Unlike other similar compounds, Tyroserleutide (hydrochloride) specifically enhances macrophage activity and stimulates the secretion of cytokines, contributing to its antitumor effects .
Tyroserleutide (hydrochloride): is unique due to its low molecular weight and simple structure, which allows for easier synthesis and fewer side effects compared to other peptide-based therapeutics.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6.ClH/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);1H/t13-,14-,15-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJGHKJCNANIKM-WDTSGDEMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.